(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

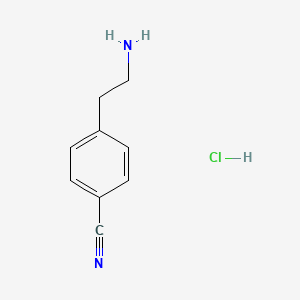

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as (R)-chlorpheniramine, is a synthetic derivative of the naturally occurring antihistamine drug chlorpheniramine. It is a white, crystalline powder with a molecular weight of 368.9 g/mol. It is soluble in water and ethanol and is used in the treatment of allergies and other inflammatory conditions. It is also used as a research tool in biochemical and physiological studies.

Scientific Research Applications

Crystal Engineering and Structural Analysis

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as Baclofen, is a hydrophobic γ-amino acid used mainly as a muscle relaxant. Its structural properties are being explored in crystal engineering, with studies presenting the crystal structure, thermal analysis, and powder X-ray analysis of the multicomponent crystals formed between baclofen and various carboxylic acids and sulfonic acid. These studies offer insights into the conformation, protonation properties, and specific intermolecular interactions in the structures of these multicomponent crystals, which can be valuable for crystal engineering applications (Báthori & Kilinkissa, 2015).

Synthesis of Enantiomers

Research into the synthesis of both enantiomers of baclofen using different chiral auxiliaries has been conducted to obtain diastereopure nitro esters, which are then converted into enantiopure nitro acids and subsequently into either (R)- or (S)-baclofen hydrochloride. This process involves esterification of racemic 4-nitro-3-(4-chlorophenyl)butanoic acid with chiral auxiliaries, showcasing the versatility and potential of these compounds in the synthesis of enantiomers (Camps, Muñoz-Torrero, & Sánchez, 2004).

Pharmacological Activity

Various studies have shown that compounds with high pharmacological activity are found among β-substituted γ-aminobutyric acid derivatives. For instance, compounds such as 4-amino-3phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid have been used as nootropic agents and myorelaxants, respectively. The synthesis and structural analysis of 3,4-disubstituted aminobutyric acids have been explored, indicating their potential as pharmacologically active substances (Vasil'eva et al., 2016).

Vibrational and Electronic Studies

The molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid have been extensively studied. Investigations have included Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra analysis, as well as the computation of molecular electronic energy, geometrical structure, harmonic vibrational spectra, infrared intensities, Raman scattering activities, and thermodynamical properties. These studies are crucial for understanding the electronic structure and behavior of these molecules, providing insights into their potential applications in various fields (Muthu & Paulraj, 2012).

Solubility and Thermodynamic Properties

Research has also been conducted to determine the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in different pure solvents and binary mixtures. The study measured solubility under atmospheric pressure in various solvents, correlating the data with several equations to understand the thermodynamic properties and solubility behavior of the compound, providing important insights for its potential applications (Fan et al., 2016).

Mechanism of Action

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as ®-Baclofen, is the GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-Baclofen acts as an agonist at the GABA receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, GABA . The activation of the GABA receptor leads to a decrease in the excitability of neurons, resulting in a reduction of muscle spasticity .

Biochemical Pathways

The activation of the GABA receptor by ®-Baclofen leads to the opening of chloride channels . This causes an influx of chloride ions into the neuron, making the inside of the neuron more negative and thus less likely to fire an action potential . This inhibitory effect reduces the activity of excitatory pathways in the central nervous system .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body

Result of Action

The result of ®-Baclofen’s action is a reduction in muscle spasticity . By inhibiting the activity of excitatory neurons, it decreases the frequency and severity of muscle spasms . This makes it a useful treatment for conditions like multiple sclerosis and spinal cord injury .

Action Environment

The action of ®-Baclofen can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and stability . Additionally, the presence of other substances in the body, such as food or other medications, could potentially interact with ®-Baclofen and affect its efficacy

properties

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXCDYJZZWKMH-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661575 |

Source

|

| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331763-59-8 |

Source

|

| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)